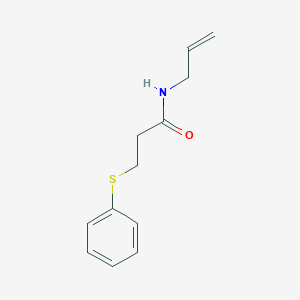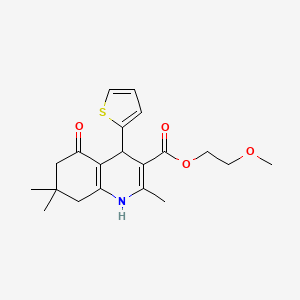![molecular formula C16H20N4O3 B5153166 ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate, also known as EPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPO is a synthetic molecule that belongs to the class of oxadiazoles and has been extensively studied for its biochemical and physiological effects.
作用機序
Ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate exerts its effects through the modulation of various signaling pathways in the body. It has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and cardioprotective effects. It has also been shown to improve glucose and lipid metabolism and to enhance insulin sensitivity.
実験室実験の利点と制限
One of the major advantages of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate is its synthetic nature, which allows for easy and reproducible synthesis. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate. One potential area of research is the development of this compound-based drug delivery systems for the targeted delivery of drugs to specific tissues or organs. Another potential area of research is the investigation of this compound as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential side effects or toxicities associated with its use.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthetic nature, stability, and potential therapeutic benefits make it an attractive target for further investigation. Further studies are needed to fully elucidate the mechanisms of action of this compound and to identify potential therapeutic applications.
合成法
The synthesis of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate involves the reaction of 2-pyridinecarboxylic acid hydrazide with ethyl 4-piperidinecarboxylate in the presence of triethyl orthoformate and acetic anhydride. The resulting product is then treated with chloroacetonitrile and sodium methoxide to yield this compound. The overall yield of the synthesis is approximately 60%.
科学的研究の応用
Ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. In neurobiology, this compound has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been investigated for its potential as a drug delivery system.
特性
IUPAC Name |
ethyl 1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-22-16(21)12-6-9-20(10-7-12)11-14-18-15(19-23-14)13-5-3-4-8-17-13/h3-5,8,12H,2,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXABGIANGLIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)

![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)


